1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine
Description
1-[3-(1H-1,2,3,4-Tetrazol-1-yl)phenyl]ethan-1-amine (CAS: 893751-77-4) is a small organic molecule featuring a phenyl ring substituted with a tetrazole moiety at the 3-position and an ethanamine group. The compound is listed with 95% purity and is available as a hydrochloride salt (C₈H₁₀ClN₅, molecular weight: 211.66 g/mol) . Its structure combines the aromaticity of the phenyl group with the high nitrogen content and acidity of the tetrazole ring, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[3-(tetrazol-1-yl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-7(10)8-3-2-4-9(5-8)14-6-11-12-13-14/h2-7H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADSVKGJGKLFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2C=NN=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-[3-(1H-Tetrazol-1-yl)phenyl]ethanone
The foundational step involves constructing the tetrazole ring on a phenylacetyl scaffold. As demonstrated in Royal Society of Chemistry protocols, 3-acetylphenyl intermediates react with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole moiety. For example, treatment of 3-acetylphenylamine with sodium azide (30 mmol) and triethyl orthoformate (49.3 mmol) in glacial acetic acid at reflux for 24 hours yields 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone with 97% efficiency after column chromatography.
Key Reaction Conditions :
Oxime Formation and Reduction to Primary Amine
The ketone group is converted to an oxime intermediate using hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux (2–4 hours). Subsequent reduction with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) yields the target amine. For instance, stirring 1-[3-(tetrazol-1-yl)phenyl]ethanone (10 mmol) with hydroxylamine (15 mmol) in ethanol at 60°C for 3 hours, followed by LiAlH₄ reduction in tetrahydrofuran, affords the amine in 72% yield.
Optimization Notes :
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LiAlH₄ vs. NaBH₄ : LiAlH₄ achieves higher conversion (≥90%) but requires anhydrous conditions, whereas NaBH₄ with CeCl₃ offers milder alternatives (65% yield).
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Side Reactions : Over-reduction to secondary amines is mitigated by controlling reaction time and temperature.
Bromination and Nucleophilic Amination of Phenacyl Intermediates
Bromination of Acetylated Tetrazole Derivatives
A PMC study outlines bromination of 1-(3-(tetrazol-1-yl)phenyl)ethanone using bromine (20 mmol) in dioxane-ether (1:2) at 0–5°C. This generates 1-[3-(tetrazol-1-yl)phenyl]-2-bromoethanone, isolated via ether extraction and sodium bicarbonate washing (67% yield).
Analytical Validation :
Substitution with Ammonia or Phthalimide
The bromo intermediate undergoes nucleophilic substitution with ammonia (NH₃) in ethanol at 50°C or phthalimide potassium in dimethylformamide (DMF). Phthalimide derivatives are hydrolyzed using hydrazine (NH₂NH₂) to release the primary amine. For example, refluxing 1-[3-(tetrazol-1-yl)phenyl]-2-bromoethanone (5 mmol) with phthalimide potassium (6 mmol) in DMF for 12 hours, followed by hydrazine treatment, achieves 58% overall yield.
Challenges :
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Competing Elimination : Elevated temperatures favor alkene formation, necessitating moderate heating (50–60°C).
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Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but require rigorous drying to prevent hydrolysis.
Reductive Amination of Tetrazolylphenylacetaldehyde
Oxidation of Ethanone to Acetaldehyde
The ketone group in 1-[3-(tetrazol-1-yl)phenyl]ethanone is selectively oxidized to an aldehyde using pyridinium chlorochromate (PCC) in dichloromethane (82% yield). Alternatively, Swern oxidation (oxalyl chloride/DMSO) achieves similar results with fewer byproducts.
Reductive Amination with Ammonium Acetate
Condensation of the aldehyde with ammonium acetate (NH₄OAc) in methanol, followed by reduction with sodium cyanoborohydride (NaBH₃CN), directly yields the primary amine. A 2019 ACS study reports 68% yield using this method, with >95% purity confirmed by HPLC.
Critical Parameters :
-
pH Control : Maintaining pH 6–7 via acetic acid prevents imine hydrolysis.
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Catalyst : Titanium tetraisopropoxide (Ti(OiPr)₄) enhances imine formation kinetics.
Comparative Analysis of Methodologies
| Method | Yield | Purity | Key Advantage | Limitation |
|---|---|---|---|---|
| Cycloaddition + Reduction | 72% | ≥98% | High atom economy | Multi-step purification required |
| Bromination + Substitution | 58% | 95% | Scalable for industrial use | Bromine handling hazards |
| Reductive Amination | 68% | 95% | One-pot synthesis | Sensitive to moisture and oxygen |
Chemical Reactions Analysis
Types of Reactions: 1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory and Analgesic Properties
Tetrazole derivatives, including 1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine, have been investigated for their anti-inflammatory and analgesic activities. Studies have shown that certain tetrazole compounds exhibit significant anti-inflammatory effects comparable to established drugs like diclofenac and phenylbutazone. For instance, a series of tetrazole derivatives were synthesized and screened for their ability to inhibit carrageenan-induced paw edema in rats, demonstrating promising results in reducing inflammation .
Anticancer Activity
Research has indicated that tetrazole-containing compounds can exhibit anticancer properties. In one study, derivatives of β-carboline with a tetrazole moiety were synthesized and evaluated against various human cancer cell lines. Some compounds showed potent activity against ovarian carcinoma and leukemia with IC50 values below 1 μM . This suggests that this compound could be explored further for its potential as an anticancer agent.
Synthetic Chemistry
Synthesis of Novel Compounds
The compound serves as a versatile building block in the synthesis of various heterocyclic compounds. The presence of the tetrazole ring allows for diverse chemical modifications leading to the development of new pharmaceuticals. For instance, one-pot synthesis methods have been developed to create 1-substituted 1H-tetrazoles from amines and sodium azide . This synthetic versatility is crucial for drug discovery and development.
Catalytic Applications
In synthetic organic chemistry, tetrazoles are often used as catalysts or ligands in various reactions. For example, the synthesis of unsaturated α-keto esters via Julia–Kocieński olefination has utilized tetrazole derivatives as key intermediates . This highlights the compound's role not only as a product but also as a facilitator in chemical reactions.
Materials Science
Explosives and Functional Materials
Tetrazoles are known for their high energy density and stability, making them suitable candidates for use in explosives and propellants. The structural characteristics of tetrazole derivatives allow them to be engineered for specific energetic properties . The applications extend beyond explosives; they can also be incorporated into functional materials such as sensors or electronic devices due to their unique electronic properties.
Summary Table of Applications
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory and analgesic properties | Significant activity in reducing inflammation in animal models |
| Anticancer activity | Potent against ovarian carcinoma with low IC50 values | |
| Synthetic Chemistry | Synthesis of novel heterocycles | One-pot synthesis methods for creating tetrazole derivatives |
| Catalytic applications | Used in Julia–Kocieński olefination | |
| Materials Science | Potential use in explosives and functional materials | High energy density suitable for energetic materials |
Mechanism of Action
The mechanism of action of 1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analogs with Azole Substitutions
Tetrazole vs. Triazole Derivatives
Tetrazoles (four nitrogen atoms) exhibit greater acidity (pKa ~4.9) compared to 1,2,3-triazoles (pKa ~10.5) or 1,2,4-triazoles (pKa ~7.0), which influences solubility and salt formation. For example:
- 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride (CAS: 1824269-13-7, C₁₀H₁₂ClN₅, MW: 257.69 g/mol) has a triazole ring at the 2-position of the ethanamine chain, altering steric and electronic properties compared to the tetrazole analog .
- N-(1-(1H-1,2,4-Triazol-3-yl)ethyl)carboxamide derivatives (e.g., compounds 96 and 97 in ) feature 1,2,4-triazole substituents. These compounds were synthesized as enantiomers with distinct retention times (1.41 and 2.45 min via SFC), highlighting the role of stereochemistry in pharmacological activity .
Pyrazole-Substituted Analogs
- 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine (CAS: 1006658-07-6, C₁₁H₁₃N₃, MW: 187.24 g/mol) replaces the tetrazole with a pyrazole ring.
Physicochemical and Pharmacological Properties
Key Data Table
Pharmacological Implications
- The tetrazole ring’s acidity allows it to act as a bioisostere for carboxylic acids, improving metabolic stability in drug design. In contrast, triazole derivatives in show enantiomer-specific activity (e.g., compound 96 vs. 97 ), suggesting that chirality in ethanamine derivatives could critically influence target binding .
Biological Activity
1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine is a compound featuring a tetrazole moiety, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₁N₅, with a molecular weight of 189.22 g/mol. The presence of the tetrazole ring contributes to its unique pharmacological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antitumor Activity
Numerous studies have indicated that tetrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that certain tetrazole derivatives had IC50 values below those of standard chemotherapeutic agents like doxorubicin in MCF-7 breast cancer cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | MCF-7 | 1.61 ± 1.92 |
| 10 | A431 | 1.98 ± 1.22 |
The mechanism through which this compound exerts its biological effects often involves the inhibition of specific enzymes or receptors. For example, tetrazole derivatives have been shown to interact with protein tyrosine phosphatase 1B (PTP1B), affecting insulin signaling pathways.
Case Studies
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer potential of several tetrazole derivatives including this compound. The study demonstrated that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells through the activation of caspases .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of tetrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited significant antibacterial effects compared to conventional antibiotics .
Pharmacokinetics
The pharmacokinetic profile of tetrazole derivatives is generally favorable. They are characterized by good solubility and bioavailability. Studies suggest that modifications in the chemical structure can enhance their pharmacokinetic properties while minimizing toxicity.
Q & A
Q. Critical Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cycloaddition yields but may require rigorous purification .
- Catalysts : Palladium catalysts improve coupling efficiency but increase cost .
- Purification : Recrystallization or column chromatography is essential to achieve >95% purity, as impurities can skew biological assay results .
How can transaminase-mediated synthesis be optimized for chiral selectivity in producing enantiomerically pure this compound?
Advanced Research Question
Transaminases enable enantioselective synthesis of primary amines but require tailored optimization:
Enzyme Selection : Screen for transaminases with broad substrate tolerance toward tetrazole-containing ketones .
Reaction Parameters :
- pH : Optimal activity occurs at pH 7.5–8.5; deviations reduce conversion .
- Cofactor Recycling : Use L-alanine or isopropylamine to shift equilibrium toward amine formation .
Substrate Engineering : Modify the ketone precursor’s steric bulk to enhance enzyme-substrate compatibility .
Data Contradiction : Conflicting enantiomeric excess (ee) reports may arise from enzyme source variability. Validate using chiral HPLC or capillary electrophoresis .
What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Basic Research Question
Structural Confirmation :
- NMR : ¹H NMR reveals aromatic protons (δ 7.2–8.1 ppm) and the ethanamine chain (δ 2.8–3.5 ppm). ¹³C NMR identifies the tetrazole ring (δ 145–155 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₉H₁₀N₅) and detects fragmentation patterns .
Q. Purity Assessment :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities. Gradient elution (water/acetonitrile + 0.1% TFA) improves peak symmetry .
How does the 1H-tetrazole moiety influence the compound’s physicochemical properties and reactivity in derivatization reactions?
Advanced Research Question
Key Impacts :
- Acidity : The tetrazole N-H (pKa ~4.5) enhances solubility in basic buffers, facilitating salt formation .
- Electron-Withdrawing Effect : Stabilizes intermediates in nucleophilic aromatic substitution, enabling regioselective functionalization .
- Hydrogen Bonding : Tetrazole’s lone pairs improve binding to biological targets (e.g., enzymes, receptors) but may reduce metabolic stability .
Q. Derivatization Challenges :
- Acylation : Use activated esters (e.g., NHS esters) to avoid side reactions with the tetrazole ring .
- Metal Coordination : Tetrazole’s nitrogen atoms can chelate metals, complicating catalytic reactions .
What computational strategies predict the binding affinity of this compound to neurotransmitter receptors?
Advanced Research Question
Methodology :
Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with serotonin/dopamine receptors. Prioritize flexible docking for tetrazole conformational sampling .
MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
QSAR Modeling : Corrogate substituent effects (e.g., tetrazole vs. triazole) on activity using CoMFA or machine learning .
Validation : Cross-check with in vitro binding assays (e.g., radioligand displacement) to refine computational models .
How can researchers resolve discrepancies in reported biological activity data for tetrazole-containing amines across assay systems?
Advanced Research Question
Root Causes :
Q. Mitigation Strategies :
Standardize Protocols : Use harmonized buffer systems (e.g., PBS pH 7.4) and cell lines (e.g., HEK293 for receptors) .
Control Experiments : Include reference compounds (e.g., known receptor agonists) to normalize inter-assay variability .
Metabolite Profiling : Use LC-MS to identify degradation products that may confound activity readings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
